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Compound of Interest

Compound Name:
8-Bromo-1,2,3,4-tetrahydro-

[1,6]naphthyridine

Cat. No.: B1340145 Get Quote

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that

offer a blend of three-dimensional complexity, synthetic accessibility, and favorable

pharmacological properties is relentless. Bicyclic nitrogen-containing heterocycles are

cornerstones of this endeavor, with the tetrahydronaphthyridine (THN) core emerging as a

particularly valuable motif.[1] THNs fuse a pyridine ring with a saturated piperidine ring,

providing a rigid structure with a high fraction of sp³-hybridized carbons (Fsp³), a feature highly

desirable for improving aqueous solubility and metabolic stability in drug candidates.[1]

This guide focuses on 8-Bromo-1,2,3,4-tetrahydronaphthyridine, a key intermediate for

chemical library synthesis and drug discovery. It is crucial to recognize that "naphthyridine" is

an isomeric class. This document will primarily address the 1,6-naphthyridine isomer, for which

more definitive data is available, while also drawing relevant insights from the closely related

1,8-naphthyridine isomer. The strategic placement of a bromine atom on the pyridine ring

transforms this scaffold into a versatile platform for extensive derivatization via modern cross-

coupling chemistry, making it an indispensable tool for researchers in drug development.

PART 1: Physicochemical and Spectroscopic
Properties
While specific experimental data such as melting and boiling points for 8-Bromo-1,2,3,4-

tetrahydro-1,6-naphthyridine are not widely reported in peer-reviewed literature—a common
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occurrence for specialized synthetic intermediates—its core chemical properties can be reliably

cataloged.

Core Properties of 8-Bromo-1,2,3,4-tetrahydro-1,6-
naphthyridine

Property Value Source

CAS Number 362606-16-4 [2]

Molecular Formula C₈H₉BrN₂ [2]

Molecular Weight 213.07 g/mol [2]

Appearance

Expected to be an off-white to

yellow solid at room

temperature.

Inferred

Purity
Commercially available up to

97%
[2]

Storage
Recommended storage at 2-

8°C, protected from light.
[3]

Spectroscopic Characterization (Predicted)
As a senior scientist, the ability to predict spectroscopic data is key to confirming the identity of

synthesized compounds. Below is an expert analysis of the expected NMR spectra for 8-

Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.

¹H NMR Spectroscopy:

Aromatic Protons: Two signals are expected in the aromatic region (~6.5-8.5 ppm). The

proton at C5 will likely appear as a singlet, and the proton at C7 will appear as a singlet.

Aliphatic Protons (Piperidine Ring): Three distinct signals are expected for the -CH₂-

groups of the tetrahydropyridine ring. These will likely present as multiplets or triplets in

the ~1.5-4.0 ppm range.

C4-H₂: A triplet adjacent to the NH group.
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C3-H₂: A multiplet coupled to protons on C2 and C4.

C2-H₂: A triplet adjacent to the aromatic ring.

Amine Proton (N-H): A broad singlet, typically in the ~4.0-5.5 ppm range, whose chemical

shift can be concentration-dependent.

¹³C NMR Spectroscopy:

Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The

carbon bearing the bromine (C8) will be significantly downfield.

Aliphatic Carbons: Three signals for the saturated carbons of the piperidine ring will

appear in the upfield region (~20-50 ppm).

PART 2: Modern Synthesis Methodologies
Access to the tetrahydronaphthyridine scaffold has been advanced by the development of

modular and scalable synthetic methods, moving away from harsher, classical cyclizations.[4] A

state-of-the-art approach for both 1,6- and 1,8-THN cores is the automated, continuous flow

synthesis utilizing a photoredox-catalyzed hydroaminoalkylation (HAA) followed by an

intramolecular SNAr reaction.[1]

Workflow: Automated Flow Synthesis of
Tetrahydronaphthyridines
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Step 1: Hydroaminoalkylation (HAA)

Step 2: Intramolecular SNAr Cyclization

Primary Amine
(e.g., Cyclohexylamine)

Flow Reactor 1
(Visible Light Irradiation)

Halogenated Vinylpyridine
(e.g., 4-Chloro-3-vinylpyridine for 1,6-THN)

Photoredox Catalyst
(e.g., 3DPA2FBN)

HAA Intermediate

Generates intermediate

High-Temp Flow Reactor
(e.g., 180-220°C)

Base
(e.g., DIPEA)

Purification
(Evaporation)

Crude product stream

Final Product
(Spirocyclic THN)

Click to download full resolution via product page

Caption: Automated continuous flow synthesis of THNs.

Protocol: Synthesis of a Spirocyclic 1,6-THN Analogue
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This protocol is adapted from the work of Cao et al. and demonstrates a self-validating system

for producing the core scaffold.[1]

Reagent Preparation:

Feed A: Dissolve 4-chloro-3-vinylpyridine (1.0 equiv) and a suitable photoredox catalyst

(e.g., 1 mol% 3DPA2FBN) in anhydrous DMF.

Feed B: Dissolve the primary amine (e.g., cyclohexylamine, 1.0 equiv) and a radical

initiator precursor (e.g., 20 mol% NaN₃) in anhydrous DMF.

Feed C: Dissolve a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) in anhydrous DMF.

Hydroaminoalkylation (HAA) Step:

Pump reagent feeds A and B through a T-mixer into a flow reactor equipped with a visible

light source (e.g., blue LEDs).

The photoredox-catalyzed reaction generates a radical intermediate from the amine, which

adds to the vinyl group of the pyridine. This forms the key C-C bond and produces the

hydroaminoalkylation intermediate.

SNAr Cyclization Step:

The output stream from the first reactor is mixed with reagent feed C.

This mixture is directed into a second, high-temperature flow reactor (heated to ~220°C for

the less reactive C-Cl bond).[1]

The high temperature and basic conditions promote an intramolecular Nucleophilic

Aromatic Substitution (SNAr), where the secondary amine displaces the chlorine atom to

form the piperidine ring, yielding the final tetrahydronaphthyridine product.

Workup and Purification:

The steady-state mixture from the second reactor is collected.
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The solvent is removed in vacuo (e.g., using a spiral evaporator) to yield the crude

product, which is often of high purity due to the efficiency of the flow reaction.

PART 3: Chemical Reactivity and Strategic
Derivatization
The true synthetic power of 8-Bromo-1,2,3,4-tetrahydronaphthyridine lies in the reactivity of its

C8-bromo group. This functionality serves as a versatile chemical handle for introducing

molecular diversity through transition-metal-catalyzed cross-coupling reactions, a cornerstone

of modern drug discovery.[5]

Key Cross-Coupling Reactions
The Suzuki-Miyaura coupling is arguably the most utilized C-C bond-forming reaction in the

pharmaceutical industry due to its mild conditions, high functional group tolerance, and the

commercial availability and stability of boronic acid reagents.[6]

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Heck Coupling

8-Bromo-THN

R-B(OH)₂
Pd Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

C-C Bond

R₂NH
Pd Catalyst (e.g., Pd₂(dba)₃)

Ligand (e.g., Xantphos)
Base (e.g., Cs₂CO₃)

C-N Bond

Alkene
Pd Catalyst

Base

C-C Bond

8-Aryl/Vinyl-THN

8-Amino-THN

8-Alkenyl-THN
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Caption: Key cross-coupling reactions for derivatization.

Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating framework for the arylation of 8-Bromo-1,2,3,4-

tetrahydronaphthyridine.

Reaction Setup:

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-

Bromo-1,2,3,4-tetrahydronaphthyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5

equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

Add a suitable solvent system, typically a mixture like 1,4-dioxane and water.

Execution:

Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15

minutes.

Heat the mixture to a temperature between 80-100°C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed

(typically 4-24 hours).

Workup and Purification:

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

Wash the organic layer with water and brine to remove inorganic salts.

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Purify the resulting crude product by flash column chromatography on silica gel to yield the

desired 8-aryl-1,2,3,4-tetrahydronaphthyridine.
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PART 4: Applications in Medicinal Chemistry
The tetrahydronaphthyridine scaffold is a "privileged structure" in drug discovery, appearing in

numerous compounds targeting a range of diseases.

CXCR4 Antagonists: The 5,6,7,8-tetrahydro-1,6-naphthyridine core was developed as a

bioisostere of tetrahydroisoquinoline to create potent CXCR4 antagonists. This modification

successfully reduced off-target activity against the CYP2D6 enzyme, leading to compounds

with improved drug-like profiles for potential use in HIV entry inhibition and other therapeutic

areas.[2]

Arginine Mimetics: Tetrahydro-1,8-naphthyridines serve as effective mimetics of the

guanidinium group of arginine. This allows them to replicate key salt-bridge binding

interactions with aspartic acid residues in protein targets. This strategy has been

successfully employed in the design of αvβ₃ integrin inhibitors.[4]

Kinase Inhibitors: Morphing a quinoline scaffold into a tetrahydronaphthyridine was a key

strategy in the development of Roblitinib (FGF401), a selective inhibitor of the FGFR4

kinase, to improve aqueous solubility and overall pharmaceutical properties.[1]

CNS Applications: The 1,8-naphthyridine scaffold and its derivatives have been explored for

a wide range of applications in neurological disorders, including Alzheimer's disease and

depression.[7][8]

Conclusion
8-Bromo-1,2,3,4-tetrahydronaphthyridine is more than a simple chemical intermediate; it is a

strategic platform for innovation in drug discovery. Its rigid, three-dimensional structure

provides an excellent starting point for exploring new chemical space, while the reactive

bromine handle allows for systematic and extensive Structure-Activity Relationship (SAR)

studies through reliable cross-coupling chemistry. The development of automated flow

synthesis further enhances its value by enabling rapid, scalable access to this important

scaffold. For researchers and drug development professionals, mastering the properties and

reactivity of this compound opens a direct path to novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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